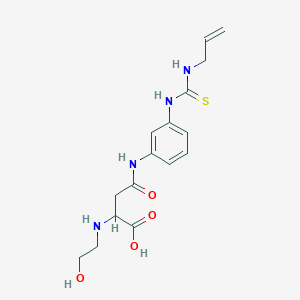

3-(3,4-二甲苯基)-1-((3-(2-乙氧苯基)-1,2,4-恶二唑-5-基)甲基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

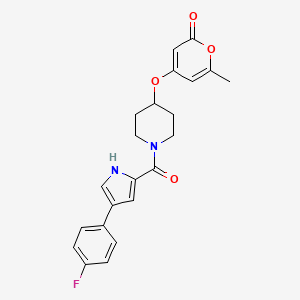

Quinazoline-2,4-diones are a class of compounds that have garnered significant interest due to their diverse pharmacological properties. The compound "3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a derivative within this class, which suggests potential biological activity based on the structure-activity relationships observed in similar compounds .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives often involves the construction of the quinazoline ring followed by functionalization at various positions to introduce different substituents that confer unique properties to the molecules. For instance, the synthesis of ten quinazolinediones has been reported, with some derived from Mexican Zanthoxylum species . Another study describes the synthesis of pyrazole-quinazoline-2,4-dione hybrids, which were designed using a ring-expansion strategy . Additionally, methods for synthesizing 3-hydroxy-quinazoline-2,4-dione derivatives have been reported, which serve as scaffolds for selective Gly/NMDA and AMPA receptor antagonists . These methods often involve intramolecular cyclization and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4-diones is crucial for their interaction with biological targets. For example, the co-crystal structure of a quinazoline-2,4-dione derivative with the AtHPPD enzyme revealed important interactions such as bidentate chelating with a metal ion and π-π stacking, which are essential for potent inhibitory activity . The presence of specific substituents can also influence the binding affinity and selectivity towards different receptors, as seen with the introduction of chlorine atoms or the 6-(1,2,4-triazol-4-yl) group .

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions, which are often exploited to synthesize novel derivatives with desired biological activities. For instance, the reaction of imidazo[1,5-c]quinazoline-3,5-dione derivatives with oxiranes leads to monohydroxyalkylated products, demonstrating chemoselectivity . The formation of N-aryl-N'-pyridyl ureas followed by cyclocondensation is another example of a reaction used to synthesize quinazolin-2,4(1H,3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-diones, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups can affect the overall reactivity and solubility of the compounds . The presence of specific functional groups can also lead to the formation of metabolites through biotransformation, as seen with the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione, which undergoes S-methylation and ring-hydroxylation .

科学研究应用

细胞毒活性和抗癌潜力

一个重要的研究领域涉及苯并[b][1,6]萘啶的羧酰胺衍生物的合成和评估,以了解其细胞毒活性。这些化合物在结构上与喹唑啉-2,4-二酮衍生物相关,已显示出对鼠P388白血病、刘易斯肺癌和人Jurkat白血病细胞系有效的细胞毒作用。一些衍生物的IC(50)值小于10 nM,表明其作为细胞毒素具有很高的效力。这种有希望的抗癌潜力突出了喹唑啉衍生物在开发新型抗癌剂中的更广泛应用 (Deady 等人,2003).

除草活性及农业应用

另一个研究重点是合成新型吡唑-喹唑啉-2,4-二酮杂交物作为4-羟苯基丙酮酸双加氧酶(HPPD)抑制剂,突出了它们在除草剂发现中的潜力。这些化合物,特别是IC50值为84 nM的化合物,已显示出比吡唑磺草灵强约16倍,比美草酮强2.7倍对AtHPPD的抑制作用。这一发现为开发更有效的除草剂以控制抗性杂草铺平了道路,展示了喹唑啉衍生物的农业应用 (He 等人,2020).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 3,4-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "ethyl acetoacetate", "3,4-dimethylphenylhydrazine", "2-ethoxybenzoyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-2-aminobenzoic acid by condensation of 2-aminobenzoic acid and 2-nitrobenzaldehyde in ethanol.", "Step 2: Reduction of the nitro group in 2-nitrobenzylidene-2-aminobenzoic acid to form 2-amino-2-(2-carboxyphenyl)benzene in the presence of sodium hydride and ethanol.", "Step 3: Cyclization of 2-amino-2-(2-carboxyphenyl)benzene with ethyl acetoacetate in the presence of acetic anhydride and phosphorus oxychloride to form 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one.", "Step 4: Conversion of 3-ethyl-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one to 3-(2-ethoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-quinazolin-4-ylidene)indolin-2-one by reaction with 2-ethoxybenzoyl chloride in the presence of triethylamine and chloroform.", "Step 5: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reaction of 3-(2-ethoxyphenyl)hydrazine with ethyl chloroformate in the presence of triethylamine and chloroform, followed by reaction with sodium azide and hydrochloric acid.", "Step 6: Conversion of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reaction with methanol and hydrochloric acid.", "Step 7: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 3,4-dimethylphenylhydrazine in the presence of sodium hydroxide and water." ] } | |

CAS 编号 |

1207020-42-5 |

分子式 |

C27H24N4O4 |

分子量 |

468.513 |

IUPAC 名称 |

3-(3,4-dimethylphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C27H24N4O4/c1-4-34-23-12-8-6-10-21(23)25-28-24(35-29-25)16-30-22-11-7-5-9-20(22)26(32)31(27(30)33)19-14-13-17(2)18(3)15-19/h5-15H,4,16H2,1-3H3 |

InChI 键 |

SEAWSYDNLYTMSS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)

![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2530140.png)

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)